Boc-trans-3-hydroxy-L-proline
Description
Properties
IUPAC Name |
(2S,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDHXHPQMBNKMC-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554782 | |
| Record name | (3S)-1-(tert-Butoxycarbonyl)-3-hydroxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187039-57-2 | |
| Record name | (3S)-1-(tert-Butoxycarbonyl)-3-hydroxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Strategy and Key Steps
The synthesis of trans-3-hydroxy-L-proline, a precursor to Boc-trans-3-hydroxy-L-proline, begins with β-alanine. The retrosynthetic pathway (Scheme 1) hinges on intramolecular cyclization of an amino epoxide, generated via Sharpless asymmetric epoxidation of an allylic alcohol intermediate. This approach ensures stereochemical fidelity at the C3 hydroxyl group, critical for biological activity.
N-Protection and Oxidation
β-Alanine is sequentially protected with tosyl (Ts) and benzyl (Bn) groups to yield methyl ester 2 , which is reduced to alcohol 3 using LiAlH₄ (quantitative yield). Oxidation of 3 to aldehyde 4 is achieved via Dess-Martin periodinane (97% yield), outperforming Swern oxidation (69% yield). The aldehyde undergoes Horner-Wadsworth-Emmons olefination with triethylphosphonoacetate to furnish α,β-unsaturated ester 5 (89% yield). Selective reduction of 5 with AlH₃ yields allylic alcohol 6 (95.5% yield).
Sharpless Epoxidation and Cyclization
Epoxidation of 6 using titanium(IV) isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide generates epoxide 7 with >97% ee. Subsequent mesylation and nucleophilic substitution with KHCO₃/CH₃I yield aziridine 8 , which undergoes acid-catalyzed cyclization to form proline derivative 9 (93% yield). Detosylation with Mg/MeOH and hydrogenolysis of the benzyl group yield trans-3-hydroxy-L-proline 1 (60% yield, >97% ee).
Boc Protection of trans-3-Hydroxy-L-proline
Schotten-Baumann Conditions for N-Boc Protection
The final step introduces the tert-butoxycarbonyl (Boc) group to the secondary amine of trans-3-hydroxy-L-proline. Adapted from CN106543062A, the protocol involves dissolving 1 in 1,4-dioxane/water (4:1) and treating with Boc anhydride (1.2 equiv) and NaHCO₃ (2.0 equiv) at 25°C for 12 hours (Figure 1). Extraction with ethyl acetate, followed by drying and concentration, yields this compound (85–90% yield).
Analytical Validation
The product is characterized by:
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IR : Absence of N-H stretch (3400 cm⁻¹), presence of Boc carbonyl (1720 cm⁻¹).
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¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.85–4.10 (m, 1H, C3-OH), 4.30–4.50 (m, 1H, C2-H).
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Optical Rotation : [α]D²⁵ = -18.3 (c = 0.2, H₂O), consistent with literature.
Comparative Analysis of Methodologies
Yield and Stereoselectivity
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Aldehyde 4 Synthesis | Dess-Martin periodinane | 97 | – |
| Epoxidation of 6 | Ti(OiPr)₄, DET, TBHP | 89 | >97 |
| Cyclization to 9 | Trifluoroacetic acid | 93 | >97 |
| Boc Protection | Boc₂O, NaHCO₃, 1,4-dioxane | 85–90 | >97 |
The Sharpless route achieves high enantioselectivity (>97% ee) but requires 13 steps (33% overall yield). In contrast, alternative methods leveraging enzymatic resolution or Mitsunobu reactions face challenges in scalability and purification.
Strategic Considerations for Industrial Applications
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the free amine.
Scientific Research Applications
Drug Development
Boc-trans-3-hydroxy-L-proline has been explored for its potential in drug development, particularly in creating compounds that can modulate biological pathways involving proline metabolism. Studies have identified its role in synthesizing inhibitors for enzymes related to collagen synthesis, which is crucial for treating fibrotic diseases .
Peptide Synthesis
The compound serves as a valuable building block in peptide synthesis due to its ability to introduce hydroxyl functionalities at the 3-position of proline residues. This feature is particularly beneficial in designing peptides with enhanced biological activity or stability .
| Peptide Application | Description |
|---|---|
| Collagen Mimics | Enhances structural integrity |
| Bioactive Peptides | Improves pharmacokinetic properties |
Enzyme Activity Modulation
A study identified this compound as a substrate for human trans-3-hydroxy-L-proline dehydratase, revealing its metabolic pathway and potential implications in collagen metabolism . This highlights its importance not only as a synthetic intermediate but also as a biologically active molecule.
Structural Applications
Research has demonstrated that derivatives of this compound can be utilized to create structurally diverse peptides with specific functionalities, enhancing their application in drug design . The ability to modify the side chains while maintaining the core structure allows for extensive exploration in medicinal chemistry.
Mechanism of Action
The mechanism of action of (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid involves its role as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the amine, preventing unwanted side reactions during synthetic processes. Upon completion of the desired reactions, the tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further functionalization.
Comparison with Similar Compounds
trans-4-Hydroxy-L-Proline (4-HP)
Key Differences :
- Stereochemistry: The hydroxyl group position (C3 vs. C4) dictates biological activity. 3-HP blocks amino acid transporters, while 4-HP stabilizes collagen triple helices .
- Synthetic Utility : Boc protection in 3-HP facilitates controlled peptide elongation, whereas unprotected 4-HP is directly incorporated into collagen mimics .
Acetyl-L-4-Hydroxyproline
Key Differences :
cis-L-3-Hydroxyproline
Key Differences :
- Stereochemical Impact : The cis isomer’s hydroxyl orientation may hinder transporter binding, reducing bioactivity compared to the trans form .
Biological Activity
Boc-trans-3-hydroxy-L-proline is a derivative of the amino acid proline, notable for its biological activities and potential applications in medicinal chemistry. This article explores its biological activity, enzymatic interactions, and implications for human metabolism, supported by relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom of the proline structure. This modification enhances its stability and solubility, making it suitable for various chemical reactions, particularly in peptide synthesis.
Enzymatic Activity
Recent studies have identified significant enzymatic activities associated with trans-3-hydroxy-L-proline. The enzyme C14orf149 , a human trans-3-hydroxy-L-proline dehydratase, has been shown to catalyze the conversion of trans-3-hydroxy-L-proline to Δ(1)-pyrroline-2-carboxylate (Pyr2C) . This reaction plays a crucial role in the metabolism of proline derivatives and highlights the importance of this compound in human biochemistry.
Table 1: Enzymatic Activities Related to this compound
| Enzyme | Reaction Type | Product | Significance |
|---|---|---|---|
| C14orf149 | Dehydration | Δ(1)-pyrroline-2-carboxylate | Metabolic pathway for hydroxyprolines |
| Mutant C14orf149 | Epimerization | cis-3-hydroxy-D-proline | Indicates functional diversity in enzyme activity |
Biological Significance
The biological significance of this compound extends beyond its metabolic pathways. Hydroxyprolines are integral components of collagen, influencing structural integrity and function within connective tissues. The metabolism of trans-3-hydroxy-L-proline is particularly relevant in the context of collagen degradation and synthesis, which is essential for maintaining tissue health.
Case Study: Human Metabolism of Hydroxyprolines
A study demonstrated that human C14orf149 is involved in degrading dietary trans-3-hydroxy-L-proline and that this process is crucial for managing levels of hydroxyprolines derived from collagen degradation . The presence of d-proline in human plasma suggests a complex interplay between different forms of proline, which may have signaling functions .
Q & A
Q. What strategies address low yields in Boc-deprotection of trans-3-hydroxy-L-proline under acidic conditions?
- Methodology : Optimize trifluoroacetic acid (TFA) concentration (20–50% in DCM) and cleavage time (30–60 mins). Add scavengers (e.g., triisopropylsilane) to minimize side reactions .
Key Considerations for Experimental Design
- Data Contradictions : Address variability in optical rotation by standardizing solvent systems and reporting detailed experimental conditions (e.g., concentration, temperature) .
- Advanced Applications : For peptide engineering, combine molecular dynamics simulations with empirical CD data to predict conformational impacts .
- Ethical Reporting : Align with EASE guidelines by disclosing synthetic protocols, characterization data, and statistical analyses in full .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
